molecular formula C12H18N2OS B5836538 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide

5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide

Cat. No. B5836538
M. Wt: 238.35 g/mol
InChI Key: XWJPWGGSJKMVLO-UHFFFAOYSA-N
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Description

5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide, also known as EEDMN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EEDMN belongs to the class of nicotinamide derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide is not fully understood, but it is believed to involve the activation of various signaling pathways, including the AMPK signaling pathway, the PI3K/Akt signaling pathway, and the MAPK signaling pathway. 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has also been found to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been shown to induce apoptosis and cell cycle arrest by modulating the expression of various genes involved in these processes. In diabetes research, 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been found to improve glucose tolerance and insulin sensitivity by activating the AMPK signaling pathway. In neurodegenerative disorder research, 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide in lab experiments is its high potency and specificity. 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been found to exhibit potent anticancer, antidiabetic, and neuroprotective effects at relatively low concentrations. However, one of the limitations of using 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide. One area of research is to investigate the potential therapeutic applications of 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide in other diseases, such as cardiovascular diseases and inflammatory disorders. Another area of research is to explore the mechanism of action of 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide in more detail, particularly its interaction with various signaling pathways and gene expression patterns. Finally, there is a need to develop more efficient synthesis methods for 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide to improve its bioavailability and pharmacokinetics.

Synthesis Methods

5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide can be synthesized through a multistep process involving the reaction of 2,4-dimethyl-5-ethylthio-3-nitropyridine with ethyl 2-bromoacetate, followed by reduction and N-alkylation. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been shown to improve glucose tolerance and insulin sensitivity by activating the AMPK signaling pathway. In neurodegenerative disorder research, 5-ethyl-2-(ethylthio)-4,6-dimethylnicotinamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

5-ethyl-2-ethylsulfanyl-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-5-9-7(3)10(11(13)15)12(16-6-2)14-8(9)4/h5-6H2,1-4H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJPWGGSJKMVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N=C1C)SCC)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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